Product packaging for Fmoc-N-methyl-DL-phenylalanine(Cat. No.:)

Fmoc-N-methyl-DL-phenylalanine

Cat. No.: B12468629
M. Wt: 401.5 g/mol
InChI Key: GBROUWPNYVBLFO-UHFFFAOYSA-N
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Description

Significance of Modified Amino Acids in Peptide Science and Medicinal Chemistry

Modified amino acids, such as N-methylated amino acids, are crucial in overcoming some of the inherent limitations of natural peptides as drug candidates. scielo.org.mx The N-methylation of amino acids, a minimal structural modification, can significantly enhance the pharmacokinetic properties of biologically active peptides. benthamdirect.comeurekaselect.com This modification can lead to increased stability against enzymatic degradation by proteases, improved bioavailability, and enhanced cell permeability. scielo.org.mxresearchgate.net By altering the peptide backbone, N-methylation can induce conformational rigidity, which may block intramolecular hydrogen bonding and sites susceptible to enzymatic cleavage. scielo.org.mx These altered properties make peptides incorporating N-methylated amino acids promising candidates for drug discovery and development, with applications as enzyme inhibitors, receptor antagonists, and agonists. benthamdirect.comeurekaselect.com

Overview of Fmoc-N-methyl-DL-phenylalanine as a Versatile Building Block in Research

This compound serves as a key building block in the synthesis of peptides and peptidomimetics. chemimpex.comchemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amino group of the amino acid. chemimpex.comchemimpex.com This protecting group is stable during the peptide coupling reaction but can be easily removed under mild basic conditions, typically with piperidine (B6355638), allowing for the sequential addition of further amino acids in a controlled manner. biotage.com The N-methyl group on the phenylalanine residue provides the resulting peptide with the desirable properties mentioned earlier, such as increased stability and altered conformation. scielo.org.mxbenthamdirect.com The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of N-methyl-phenylalanine. This can be useful in creating peptide libraries for screening purposes or when the specific stereochemistry is not critical for the desired biological activity. The use of this compound is particularly valuable in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides. chemimpex.comchemimpex.compeptide.com

Historical Context and Evolution of Fmoc-based Peptide Synthesis Methodologies

The foundation of modern peptide synthesis was laid in 1963 by Bruce Merrifield, who developed solid-phase peptide synthesis (SPPS), an achievement for which he was awarded the Nobel Prize in Chemistry. biotage.compeptide.com This technique involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration. biotage.com The initial SPPS strategies primarily utilized the Boc (tert-butyloxycarbonyl) protecting group, which is removed by treatment with a moderately strong acid. peptide.com

In 1970, the Fmoc protecting group was introduced by Louis Carpino and Grace Han as a milder alternative to the Boc group. nih.gov The key advantage of the Fmoc group is its lability to bases, which allows for an orthogonal protection strategy. peptide.com This means that the Nα-Fmoc group can be removed without affecting the acid-labile side-chain protecting groups. nih.gov The Fmoc/tBu (tert-butyl) strategy, utilizing Wang resin, was developed in 1978 by Meienhofer and coworkers. peptide.com This methodology gained widespread adoption in the scientific community, and by the mid-1990s, Fmoc chemistry had become the dominant method for peptide synthesis in many laboratories. nih.gov The milder reaction conditions of Fmoc-SPPS are particularly advantageous for the synthesis of complex and modified peptides, including those containing N-methylated amino acids. nih.govcreative-peptides.com

Scope of Contemporary Research Applications for this compound Derivatives

Derivatives of this compound are employed in a wide array of contemporary research applications, reflecting the compound's versatility. These applications span from fundamental biochemical studies to the development of novel therapeutic agents and advanced materials.

Drug Discovery and Development: The incorporation of Fmoc-N-methyl-phenylalanine into peptide sequences is a key strategy in the design of peptide-based drugs. chemimpex.com This modification can enhance the stability and bioavailability of therapeutic peptides, making them more effective drug candidates. researchgate.netchemimpex.com For instance, N-methylated amino acids have been used to create congeners of the amyloid-β peptide's hydrophobic core, which have been shown to inhibit fibrillogenesis, a process implicated in Alzheimer's disease. scielo.org.mx

Peptidomimetics: this compound is a valuable tool in the field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of natural peptides. By introducing conformational constraints, N-methylation helps in the development of peptidomimetics with specific and predictable three-dimensional structures.

Biotechnology and Protein Engineering: Researchers utilize this compound to modify proteins and peptides, which aids in studying protein-protein interactions and biological functions. chemimpex.com This can lead to the engineering of proteins with improved properties for therapeutic or industrial applications.

Material Science: In the field of material science, Fmoc-amino acid derivatives, including those of phenylalanine, are recognized as excellent low-molecular-weight gelators. mdpi.comresearchgate.net These molecules can self-assemble into supramolecular nanostructures, forming hydrogels with potential applications in drug delivery, tissue engineering, and as responsive biomaterials. mdpi.comresearchgate.netresearchgate.net The properties of these hydrogels can be tuned by modifying the amino acid structure, such as through N-methylation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO4 B12468629 Fmoc-N-methyl-DL-phenylalanine

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBROUWPNYVBLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc N Methyl Dl Phenylalanine and Its Strategic Incorporation into Peptide Architectures

Synthetic Routes to Fmoc-N-methyl-DL-phenylalanine Building Blocks

The synthesis of this compound is a critical step in the incorporation of this N-methylated amino acid into peptide architectures. N-methylation can enhance the pharmacokinetic properties of peptides, such as increased metabolic stability and membrane permeability. nih.govresearchgate.net Various synthetic strategies have been developed to access this valuable building block, ranging from classical chemical methods to more recent biocatalytic approaches.

Chemical Synthesis Approaches for N-Methylation of Amino Acids

Chemical methods for the N-methylation of amino acids, including phenylalanine, have been extensively studied and offer several routes to obtain the desired Fmoc-protected derivative. These approaches often involve the protection of the amino and carboxyl groups, followed by methylation and subsequent deprotection or modification to yield the final this compound.

Reductive amination is a widely used method for the N-methylation of amino acids. This process typically involves the reaction of the amino acid with formaldehyde (B43269) in the presence of a reducing agent. While effective, chemical synthesis of N-methylated amino acids through methods like reductive amination can sometimes be limited by low product yields, the potential for over-methylation, and the use of toxic reagents. nih.gov

One common reducing agent is sodium cyanoborohydride, though its use can sometimes be problematic. researchgate.net An alternative and convenient reagent for this transformation is sodium triacetoxyborohydride. researchgate.net Another approach involves the use of formic acid as the C1 source and a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS), as the reductant, catalyzed by a simple inorganic base like potassium phosphate. ccspublishing.org.cn This method offers a transition-metal-free and air-tolerant option for reductive N-methylation. ccspublishing.org.cn

A general scheme for the reductive amination of phenylalanine is presented below:

Scheme 1: General Reductive Amination of Phenylalanine

Reactants Reagents Product

After N-methylation, the resulting N-methyl-DL-phenylalanine can be protected with the Fmoc group using Fmoc-Cl or Fmoc-OSu to yield the final product.

The oxazolidinone method provides an efficient route for the synthesis of N-methyl amino acids. nih.govacs.org This strategy involves the condensation of an N-protected amino acid, such as an Fmoc-amino acid, with formaldehyde to form a stable oxazolidinone intermediate. researchgate.net This intermediate is then subjected to reductive ring-opening to yield the N-methylated amino acid. researchgate.net

A key advantage of this method is that it can be applied to a wide range of amino acids, though those with reactive side chains may require protecting groups. nih.govacs.org The reductive cleavage of the oxazolidinone is often achieved using a reducing agent like triethylsilane (TES) in the presence of an acid such as trifluoroacetic acid (TFA). researchgate.net Lewis acids have also been employed to catalyze the reductive opening of the oxazolidinone ring, leading to improved yields and shorter reaction times under mild conditions. researchgate.net

Table 1: Key Steps in Oxazolidinone-Mediated N-Methylation of Fmoc-Amino Acids

Step Description Reagents
1. Oxazolidinone Formation Condensation of the Fmoc-amino acid with an aldehyde. Aldehyde (e.g., paraformaldehyde), Catalytic acid (e.g., TosOH)

Direct N-methylation of a protected amino acid is another viable strategy. The Biron-Kessler method, which can be performed on a solid phase, involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), making the remaining NH group acidic and susceptible to methylation. nih.gov This method is based on earlier work by Fukuyama in solution and Miller and Scanlan on solid-phase. nih.gov After methylation, the o-NBS group is removed to yield the N-methylated amino acid.

Another direct approach utilizes sodium hydride and methyl iodide to N-methylate N-acyl and N-carbamoyl protected amino acids. monash.edu This method has been broadly applied for the synthesis of a large range of N-methyl amino acids. monash.edu

Since the starting material is DL-phenylalanine, methods for resolving the enantiomers or for enantioselective synthesis are crucial for obtaining stereochemically pure products when required. Chiral resolution of DL-phenylalanine can be achieved through various techniques, including the use of chiral resolving agents like L(-)dibenzoyl tartaric acid. google.com Other methods involve chiral macrocyclic nickel(II) complexes or the use of chiral stationary phases in chromatography. researchgate.net

Enantioselective synthesis of N-methyl-L-phenylalanine has been achieved through biocatalytic routes. ijournals.cn For chemical synthesis, asymmetric phase-transfer catalysis can be employed for the α-alkylation of glycine (B1666218) Schiff bases to produce chiral phenylalanine derivatives with high enantioselectivity. nih.gov

Biocatalytic and Chemoenzymatic Production Methods

Biocatalytic and chemoenzymatic methods offer greener and more selective alternatives to traditional chemical synthesis for producing N-methylated amino acids. nih.gov These approaches often operate under mild conditions and can exhibit high stereoselectivity, avoiding the need for chiral resolution. nih.gov

One such method involves the use of a phenylalanine ammonia (B1221849) lyase (PAL) from Lycoris radiata (LrPAL3), which can catalyze the one-step N-methylamination of trans-cinnamic acid to generate N-methyl-L-phenylalanine. ijournals.cn Another approach utilizes engineered Corynebacterium glutamicum for the de novo production of N-methylphenylalanine through the reductive methylamination of phenylpyruvate. nih.govresearchgate.net This has been achieved by engineering the imine reductase DpkA from Pseudomonas putida. nih.govnih.gov

N-methyltransferases (NMTs) are another class of enzymes that can be used for the synthesis of N-methyl-α-amino acids. manchester.ac.uk While their natural substrate scope can be limited, engineered and promiscuous methyltransferases have been successfully used for the N-methylation of various heterocycles and could be applied to amino acid derivatives. nih.gov

Table 2: Comparison of Synthetic Methodologies for N-Methylation

Methodology Key Features Advantages Disadvantages
Reductive Amination Reaction with formaldehyde and a reducing agent. Widely applicable. Potential for over-methylation, use of toxic reagents. nih.gov
Oxazolidinone-mediated Methylation Formation and reductive opening of an oxazolidinone intermediate. Good yields, applicable to many amino acids. researchgate.net May require side-chain protection. nih.govacs.org
Direct N-Methylation (Biron-Kessler) Sulfonamide protection followed by methylation. Compatible with solid-phase synthesis. nih.gov Requires additional protection/deprotection steps.
Engineered Microbial Systems for N-Methylated Amino Acid Biosynthesis (e.g., Corynebacterium glutamicum)

The industrial biotechnology workhorse, Corynebacterium glutamicum, has been successfully engineered for the production of various amino acids and their derivatives. luxembourg-bio.com Recent advancements in metabolic engineering have extended its capabilities to the biosynthesis of N-methylated amino acids. A key strategy involves the heterologous expression of enzymes capable of catalyzing the N-methylation of amino acid precursors.

One such enzyme is the N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida. nih.gov This enzyme facilitates the reductive methylamination of α-keto acids. In the context of N-methyl-phenylalanine synthesis, phenylpyruvic acid serves as the precursor. Engineered C. glutamicum strains, which are often optimized for the overproduction of a precursor amino acid like L-phenylalanine, can be modified to express the NMAADH gene. The bacterium then utilizes a methyl donor, such as methylamine (B109427), to convert the corresponding α-keto acid into the N-methylated amino acid. nih.gov

This whole-cell biocatalyst approach offers a sustainable and efficient method for producing N-methylated amino acids from simple carbon sources like glucose. nih.gov The fermentation process can be controlled to achieve high titers and yields of the desired product. For instance, a proof-of-concept study with a pyruvate-overproducing C. glutamicum strain expressing an NMAADH gene achieved significant production of N-methyl-L-alanine. nih.gov Similar strategies can be adapted for the production of N-methyl-DL-phenylalanine by utilizing strains engineered for phenylalanine biosynthesis and expressing a suitable NMAADH.

Table 1: Key Features of Engineered Corynebacterium glutamicum for N-Methylated Amino Acid Production

FeatureDescriptionReference
Host Organism Corynebacterium glutamicum luxembourg-bio.com
Key Enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) nih.gov
Precursor α-keto acid (e.g., Phenylpyruvic acid) researchgate.net
Methyl Donor Methylamine nih.gov
Process Whole-cell biocatalysis in a fermentation process nih.gov
Advantages Sustainable production from simple carbon sources, high potential for scalability. nih.gov
Enzymatic Derivatization and Biotransformation Approaches

In vitro enzymatic synthesis provides a more controlled environment for the production of N-methylated amino acids compared to whole-cell fermentation. This approach typically involves the use of isolated and purified enzymes to catalyze the desired transformation. The N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida is also a central enzyme in these biotransformation strategies. researchgate.net

The enzymatic synthesis of N-methyl-L-phenylalanine has been demonstrated using phenylpyruvic acid and methylamine as substrates. researchgate.net This reaction requires a cofactor, typically NADP+, which is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase. researchgate.net This cofactor recycling is crucial for the economic feasibility of the process on a larger scale. The enzymatic approach can achieve high yields and enantiomeric excess of the desired L-enantiomer. researchgate.net

To obtain this compound, the enzymatically synthesized N-methyl-L-phenylalanine would subsequently undergo a chemical Fmoc-protection step. The DL-form can be obtained either by racemization of the L-enantiomer or by starting with a racemic mixture of the precursor.

The protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group is a standard procedure in peptide chemistry. This is typically achieved by reacting the N-methyl-DL-phenylalanine with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com This chemical derivatization step is essential to prepare the amino acid for its use as a building block in Fmoc-based Solid-Phase Peptide Synthesis.

Integration into Peptide Synthesis Regimes

The incorporation of N-methylated amino acids like this compound into peptide chains presents unique challenges primarily due to the steric hindrance imposed by the N-methyl group. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the most common method for assembling peptides containing these modified residues. nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc Chemistry

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The use of the Fmoc protecting group for the α-amino group is advantageous due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. nih.gov

The coupling of an N-methylated amino acid to the growing peptide chain is often sluggish due to the increased steric bulk around the nitrogen atom. peptide.com Standard coupling reagents may not be efficient enough to achieve complete and rapid acylation. Consequently, more potent activating reagents and optimized reaction conditions are required.

Commonly used coupling reagents for incorporating N-methylated residues include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate). peptide.com These reagents, in combination with a non-nucleophilic base such as diisopropylethylamine (DIEA), facilitate the formation of a highly reactive activated ester of the this compound, which can then be coupled to the free amine of the resin-bound peptide. peptide.com Longer coupling times and double coupling cycles are often employed to ensure the reaction goes to completion. peptide.com

Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids in SPPS

Coupling ReagentAdvantagesDisadvantagesReference
HATU High coupling efficiency for sterically hindered amino acids.Can be less effective than other reagents for coupling two adjacent N-methylated residues. peptide.com
PyBroP Very effective for difficult couplings, including N-methylated amino acids.Generates potentially toxic byproducts. peptide.com
BOP-Cl Another effective reagent for hindered couplings.Less commonly used in modern SPPS. peptide.com

The deprotection of the Fmoc group is a critical step in each cycle of SPPS. It is achieved by treating the peptidyl-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). luxembourg-bio.com The mechanism of Fmoc removal proceeds via a β-elimination reaction.

The base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the free amine of the peptide. total-synthesis.com The dibenzofulvene is then scavenged by the piperidine to form a stable adduct. chempep.com For N-methylated residues, the deprotection kinetics are generally not significantly affected, and standard deprotection protocols are usually sufficient. However, monitoring the completeness of the deprotection is crucial to avoid deletion sequences in the final peptide.

The incorporation of N-methylated amino acids can exacerbate certain side reactions in SPPS. One of the primary concerns is racemization, particularly for amino acids with an α-proton that is susceptible to epimerization under basic conditions. While phenylalanine is generally considered to have a low propensity for racemization during coupling, the conditions used for activating sterically hindered N-methylated amino acids could potentially increase this risk. nih.govluxembourg-bio.com The use of coupling additives like HOBt (Hydroxybenzotriazole) or OxymaPure can help to suppress racemization by forming less reactive, but still efficient, active esters. chempep.com

Another significant side reaction is the formation of diketopiperazines. peptide.com This intramolecular cyclization can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain. This is particularly problematic when proline or other secondary amino acids, including N-methylated residues, are in the C-terminal or penultimate position. nih.gov The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can help to minimize diketopiperazine formation. peptide.com

Incomplete coupling due to steric hindrance is a persistent challenge. Methodological advancements to address this include the use of microwave-assisted SPPS, which can accelerate both the coupling and deprotection steps, and the development of novel coupling reagents with enhanced reactivity. nih.gov Careful monitoring of each step of the synthesis using qualitative tests like the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines) is essential for the successful synthesis of peptides containing this compound. peptide.com

Solution-Phase Peptide Synthesis (SolPS) and Liquid-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (SolPS), also known as liquid-phase peptide synthesis (LPPS), represents a classical and highly relevant methodology for the construction of peptides, including those incorporating modified residues like this compound. biomatik.com Unlike solid-phase peptide synthesis (SPPS) where the growing peptide chain is anchored to an insoluble resin, SolPS involves the synthesis of the peptide entirely in a solution. advancedchemtech.com This approach requires careful manipulation of protecting groups and often involves purification of the intermediate peptide fragment after each coupling step. researchgate.net While sometimes perceived as more laborious for very long peptides compared to automated SPPS, SolPS is particularly effective for the synthesis of shorter peptides and peptide fragments on a large scale. biomatik.comnih.gov The homogeneous nature of the reaction environment in SolPS can offer advantages in monitoring reaction kinetics and overcoming solubility issues that can arise in SPPS, especially with hydrophobic or aggregated sequences. gappeptides.com

The general workflow for incorporating this compound in SolPS involves the activation of its free carboxyl group, followed by reaction with the free amino group of another amino acid or peptide fragment in solution. bachem.com Conversely, after the removal of the base-labile Fmoc group from this compound, its newly exposed N-methyl secondary amine can be coupled with the activated carboxyl group of an incoming protected amino acid. google.com The isolation of the resulting peptide is typically achieved through extraction, precipitation, or crystallization. nih.gov

The efficiency of peptide bond formation in SolPS is critically dependent on the choice of coupling reagents, which activate the carboxylic acid moiety for nucleophilic attack by the amine. bachem.com Recent advancements have focused on developing more efficient and sustainable activators.

Propylphosphonic Anhydride (T3P®)

Propylphosphonic anhydride, commonly known as T3P®, has emerged as a powerful and "green" coupling reagent for both SolPS and LPPS. imperial.ac.uknih.gov T3P® promotes rapid and efficient amide bond formation, often completing the reaction in minutes with minimal risk of racemization. nih.govyoutube.com A significant advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies the purification process (workup) as they can be easily removed by aqueous extraction. nih.govyoutube.com This characteristic is particularly beneficial in solution-phase methodologies. Studies have demonstrated its effectiveness with both N-Boc and N-Fmoc protected amino acids, making it a suitable choice for protocols involving this compound. nih.gov The biomimetic activation mechanism, coupled with its stability and safety profile, positions T3P® as a valuable alternative to traditional coupling reagents. nih.govyoutube.com

Titanium Tetrachloride (TiCl₄)

Titanium tetrachloride (TiCl₄) is a Lewis acid that has been effectively employed as a condensing agent for peptide bond formation in solution-phase synthesis. researchgate.net TiCl₄ activates the carboxyl group, facilitating its reaction with the amine component to form the dipeptide. mdpi.com This method has proven compatible with a range of N-terminal protecting groups, including Fmoc, Boc, and Z, underscoring its versatility. researchgate.netmdpi.com The reaction conditions are generally mild, preserving the stereochemical integrity of the chiral centers in the amino acids. mdpi.comnih.gov To accelerate the reaction, which can take several hours at moderate temperatures, TiCl₄-mediated synthesis is often paired with microwave heating. mdpi.comresearchgate.net This combination significantly reduces reaction times, enabling the efficient formation of dipeptides in high yields. nih.gov

The selection of a peptide synthesis strategy is often guided by considerations of efficiency, environmental impact (sustainability), and the potential for large-scale production (scalability).

Sustainability: Sustainability in peptide synthesis is a growing concern, primarily due to the large volumes of hazardous solvents and reagents used, particularly in SPPS. researchgate.netnih.gov SolPS offers opportunities for greener processes. The use of coupling reagents like T3P® is considered a step toward more sustainable chemistry due to its high atom economy and the generation of benign, water-soluble byproducts. nih.govacs.org Additionally, SolPS protocols can be optimized to reduce solvent volume. nih.gov There is also a growing interest in replacing traditional solvents like DMF with more environmentally friendly alternatives. biomatik.com

Scalability: SolPS is often the method of choice for the multigram- to kilogram-scale synthesis of short peptides, as it avoids the use of expensive resins and the challenges associated with the heterogeneous reaction conditions of SPPS. nih.govgappeptides.com The homogeneous nature of SolPS makes reaction monitoring, process control, and scale-up more straightforward from an engineering perspective. gappeptides.com However, for longer and more complex peptides, the cumulative yield loss from multiple purification steps can become a limiting factor. biomatik.com

The following table provides a comparative overview of key considerations for SolPS/LPPS:

FeatureSolution-Phase Peptide Synthesis (SolPS/LPPS)
Reaction Medium Homogeneous solution
Purification Performed at intermediate steps (e.g., extraction, precipitation)
Scalability Well-suited for large-scale synthesis of short peptides/fragments
Reagent Stoichiometry Can often use near-stoichiometric amounts of reagents
Sustainability Potential for reduced solvent use and "green" reagents (e.g., T3P®)
Key Advantages Direct process control, suitable for large scales, no resin cost
Key Disadvantages Potentially time-consuming purification, difficult for very long peptides

Orthogonal Protecting Group Strategies in the Assembly of Complex Peptide Sequences

The synthesis of complex peptides requires a sophisticated protection scheme to ensure that peptide bonds are formed only between the desired amino and carboxyl groups. This is achieved using "orthogonal" protecting groups, which are chemical moieties that can be selectively removed under distinct conditions without affecting other protecting groups present in the molecule. biosynth.comnih.gov

In the context of incorporating this compound, the most widely adopted orthogonal strategy is the Fmoc/tBu (tert-butyl) approach. researchgate.net

Temporary Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group on this compound serves as the temporary protector of the α-amino group. The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine in DMF. luxembourg-bio.com This deprotection exposes the N-methyl amine, allowing it to be coupled with the next incoming amino acid.

Permanent Side-Chain Protection: The side chains of other amino acids in the peptide sequence that contain reactive functional groups (e.g., the carboxyl group of Aspartic acid or the guanidinium (B1211019) group of Arginine) are protected with "permanent" groups. In the Fmoc/tBu strategy, these are typically acid-labile groups like tert-butyl (tBu), trityl (Trt), or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). luxembourg-bio.com

The orthogonality lies in the differential stability of these groups: the base used to remove the Fmoc group does not cleave the acid-labile side-chain protectors. researchgate.net These permanent groups remain intact throughout the entire chain assembly process and are only removed at the very end during the final cleavage step, which is typically performed with a strong acid cocktail, such as trifluoroacetic acid (TFA). peptide.com This strategy ensures the integrity of the peptide sequence and the selective formation of the desired peptide bonds.

The table below lists common protecting groups used in the Fmoc/tBu strategy, illustrating the principle of orthogonality.

Protecting GroupFunctionCleavage ConditionStability
Fmoc Temporary Nα-amino protectionBase (e.g., 20% Piperidine in DMF)Stable to acid
Boc N-terminal or side-chain protectionMild to strong acid (e.g., TFA)Stable to base
tBu (tert-Butyl) Side-chain protection (e.g., Asp, Glu, Tyr)Strong acid (e.g., TFA)Stable to base
Trt (Trityl) Side-chain protection (e.g., Asn, Gln, His)Mild acid (e.g., TFA)Stable to base
Pbf Side-chain protection (e.g., Arg)Strong acid (e.g., TFA)Stable to base

Advanced Research Applications of Fmoc N Methyl Dl Phenylalanine in Peptide and Biomolecular Design

Rational Design and Synthesis of Peptidomimetics

The use of Fmoc-N-methyl-DL-phenylalanine is a cornerstone in the field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and functional aspects of natural peptides. researchgate.net Peptidomimetics are developed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. mdpi.com The incorporation of N-methylated amino acids is a subtle yet powerful strategy for creating synthetic analogues with improved pharmacological properties, making them invaluable tools in biochemical and pharmacological research. researchgate.neteurekaselect.com

Backbone Modifications Through N-Methylation for Structural Mimicry

N-methylation represents one of the simplest and most effective modifications to the peptide backbone. researchgate.net This modification, achieved by incorporating building blocks like this compound during solid-phase peptide synthesis (SPPS), involves the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group. researchgate.net This seemingly minor alteration introduces significant changes to the peptide's local and global properties.

From a structural standpoint, N-methylation eliminates the amide proton's ability to act as a hydrogen bond donor. mdpi.com This change can disrupt or modify secondary structures, such as β-sheets and α-helices, that are dependent on hydrogen bonding networks. mdpi.com Furthermore, the presence of the N-methyl group introduces steric constraints that influence the accessible dihedral angles (phi, ψ) of the peptide backbone, and it can lower the energy barrier for the formation of a cis amide bond, a conformation that is typically energetically unfavorable for most amino acid residues except proline. mdpi.com These modifications allow synthetic peptides to mimic specific structural motifs or turn-types found in natural bioactive peptides, which is a critical aspect of rational drug design.

Creation of Conformationally Constrained Peptide Analogues and their Research Utility

A primary goal in peptidomimetic design is to reduce the conformational flexibility inherent in linear peptides. acs.org By incorporating this compound, researchers can introduce conformational constraints at specific positions within a peptide sequence. nih.gov This rigidity helps to "lock" the peptide into a more defined three-dimensional structure. researchgate.net

The research utility of such conformationally constrained analogues is manifold. They are instrumental in structure-activity relationship (SAR) studies, which aim to understand how the specific conformation of a peptide relates to its biological activity. researchgate.net By synthesizing a series of analogues with N-methylation at different positions, researchers can systematically probe the conformational requirements for binding to a biological target, such as a receptor or enzyme. researchgate.net This approach helps to identify the specific spatial arrangement of amino acid side chains (the pharmacophore) that is responsible for the peptide's function. researchgate.netresearchgate.net

Influence on Bioactive Conformation and Pharmacophore Mapping in Research Paradigms

Identifying the bioactive conformation—the specific 3D shape a peptide adopts when it binds to its target—is a central challenge in peptide-based research. researchgate.net N-methylation, by restricting the available conformational space, provides a powerful tool to address this challenge. nih.gov When an N-methylated analogue exhibits enhanced biological activity compared to its non-methylated parent peptide, it strongly suggests that the conformation stabilized by the N-methyl group is similar to the bioactive conformation. researchgate.net

This information is invaluable for pharmacophore mapping, a process that defines the essential geometric and chemical features of a pharmacophore required for optimal interaction with a target. nih.gov By understanding the preferred conformation, researchers can design more potent and selective peptidomimetics. A research paradigm often involves creating a library of systematically N-methylated peptide isomers to screen for spatial orientations that enhance activity, thereby mapping the target's binding site requirements. researchgate.net

Table 1: Effects of N-Methylation on Peptide Structural Properties
Structural PropertyEffect of N-MethylationResearch Implication
Backbone FlexibilityDecreased due to steric hindranceLocks peptide into a preferred conformation for SAR studies. researchgate.netresearchgate.net
Hydrogen BondingAmide proton (H-bond donor) is eliminatedDisrupts native secondary structures (α-helices, β-sheets). mdpi.com
Amide Bond IsomerizationLowers energy barrier to cis-amide bond formationInduces specific turns and folds, mimicking bioactive conformations. mdpi.com
LipophilicityIncreased due to addition of a methyl groupEnhances interaction with hydrophobic targets and membranes. researchgate.netescholarship.org

Engineering of Peptides for Enhanced Biological Functionalities in Research Models

The incorporation of this compound is a key strategy for engineering peptides with superior functional properties for use in research models. springernature.com By altering the peptide backbone, N-methylation addresses two of the most significant limitations of natural peptides in experimental settings: susceptibility to enzymatic degradation and poor membrane permeability. acs.org

Development of Proteolytically Stable Peptide Analogues for In Vitro and Ex Vivo Studies

Peptides are often rapidly degraded by proteases in biological systems, which limits their utility in prolonged in vitro and ex vivo experiments. researchgate.netnih.gov N-methylation of the peptide bond provides a highly effective defense against enzymatic cleavage. mdpi.com The methyl group on the amide nitrogen sterically hinders the approach of protease active sites, rendering the adjacent peptide bond resistant to hydrolysis by a wide range of proteases, including serine proteases and metalloproteases. mdpi.comnih.gov

The use of this compound allows for the site-specific introduction of this protective modification. Researchers can strategically place N-methylated residues at or near known protease cleavage sites to create analogues with significantly extended half-lives in cell culture media or tissue preparations. researchgate.net This enhanced proteolytic stability ensures that the peptide's concentration remains constant over the course of an experiment, leading to more reliable and reproducible data in cellular assays and other research models. nih.gov

Modulation of Membrane Permeability and Translocation Mechanisms in Cellular Research

Second, and perhaps more importantly, N-methylation reduces the number of hydrogen bond donors, which lowers the energetic penalty of transferring the peptide from an aqueous environment to the hydrophobic lipid bilayer of the cell membrane. unc.edu This modification can promote the adoption of conformations that feature internal hydrogen bonds, effectively shielding the polar amide groups from the lipid environment in a "chameleon-like" effect. nih.govnih.gov Research has demonstrated that strategically placed N-methyl groups can dramatically increase passive diffusion across cell membranes. acs.orgnih.gov For instance, studies on cyclic hexapeptides showed that while the parent peptide had poor permeability, certain N-methylated analogues achieved high permeability comparable to that of testosterone, a marker for transcellular transport. nih.govacs.org This allows researchers to use N-methylated peptides as probes to study and manipulate intracellular biological processes.

Table 2: Research Findings on N-Methylation for Enhanced Peptide Functionality
FunctionalityResearch Model/FindingQuantitative Data ExampleReference
Proteolytic StabilityN-methylation at the P1 position relative to a chymotrypsin (B1334515) cleavage site.Confers absolute stability against enzymatic degradation compared to the unsubstituted peptide. nih.gov
Membrane PermeabilityScreening of an N-methylated cyclic hexapeptide library in a Caco-2 cell model.10 out of 54 N-methylated analogues showed high permeability (Papp > 1 × 10⁻⁵ cm/s), similar to the marker testosterone. nih.govacs.org
Oral BioavailabilityA cyclic hexapeptide with three N-methyl groups was tested in a rat model.The N-methylated peptide demonstrated an oral bioavailability of 28%. nih.gov

Alteration of Receptor Recognition and Selectivity Profiles in Ligand-Target Studies

The incorporation of this compound into peptide ligands is a strategic approach used to modify their interaction with biological receptors. The N-methylation of the peptide backbone introduces significant conformational constraints by restricting the rotation around the Cα-N bond. This limitation of flexibility can pre-organize the peptide into a conformation that is more favorable for binding to a specific receptor subtype, thereby enhancing both affinity and selectivity.

Research in G protein-coupled receptor (GPCR) modulation has demonstrated the utility of this approach. For instance, studies on melanocortin receptors have shown that strategic modifications, such as restricting the rotational flexibility of amino acid side chains, can significantly improve the pharmacological activity and selectivity of a peptide. nih.govacs.org By exploring the conformational space (χ-space), researchers can determine the optimal side-chain orientation required for potent and selective receptor interaction. nih.govacs.org The introduction of a methyl group is one method used to achieve this conformational restriction. nih.govacs.org This has led to the development of ligands with high selectivity for the melanocortin-4 receptor (MC4R) over other subtypes, which can be used as molecular probes to investigate the distinct physiological roles of these receptors. nih.gov

The table below illustrates how amino acid modifications, including those that restrict conformational freedom like N-methylation, can influence receptor binding profiles in ligand-target studies.

Modification StrategyResulting Effect on Peptide LigandImpact on Receptor InteractionExample Application
N-Methylation Restricts backbone rotational flexibility; removes H-bond donor capability.Can lock the peptide into a bioactive conformation, increasing binding affinity and selectivity for the target receptor.Development of selective agonists/antagonists for specific GPCR subtypes.
Side-Chain Modification Introduces steric bulk or new functional groups; restricts side-chain rotation.Can create new, favorable interactions with the receptor binding pocket or block unfavorable ones. nih.govacs.orgGeneration of highly selective melanocortin-4 receptor (MC4R) antagonists. nih.gov
Incorporation of Non-natural Amino Acids Introduces novel geometries and chemical properties.Can explore new binding modes and enhance proteolytic stability.Creating peptide-based therapeutics with improved pharmacokinetic properties. chemimpex.com

Application in Supramolecular Chemistry and Biomaterials Science Research

This compound is a valuable building block in supramolecular chemistry, particularly for the design of self-assembling biomaterials. Its unique structure, combining the hydrophobic Fmoc group, the N-methylated backbone, and the phenyl side chain, dictates the non-covalent interactions that drive the formation of higher-order structures.

Self-Assembly of this compound Containing Peptides into Ordered Structures

Peptides incorporating this compound can spontaneously self-assemble in aqueous solutions to form well-defined, ordered nanostructures. The primary driving force for this assembly is the strong π-π stacking interaction between the aromatic fluorenyl moieties of the Fmoc groups. researchgate.net These interactions encourage the molecules to arrange into extended structures, which are further stabilized by hydrophobic interactions between the phenylalanine side chains and, where possible, intermolecular hydrogen bonding. researchgate.net The resulting structures are often one-dimensional, such as nanofibers, nanotubes, and ribbons. nih.gov

Formation and Characterization of Peptide Hydrogels for Biomedical Engineering Research

Under appropriate conditions of pH and concentration, the self-assembled nanofibers formed by peptides containing this compound can entangle to create a three-dimensional network. researchgate.netnih.gov This network can immobilize a large volume of water, leading to the formation of a supramolecular hydrogel. nih.govproquest.com These peptide-based hydrogels are of significant interest in biomedical engineering due to their high water content, biocompatibility, and structural resemblance to the extracellular matrix.

The mechanical properties of these hydrogels, such as their stiffness and viscoelasticity, can be tuned by altering the peptide sequence or the conditions for gelation. rsc.org They are investigated for a variety of applications, including as scaffolds for 3D cell culture, in tissue engineering, and as vehicles for the controlled release of therapeutic agents. nih.govrsc.org

Influence of N-Methylation on Supramolecular Nanostructure Morphology and Properties

The presence and position of N-methylation have a profound impact on the morphology and properties of the resulting supramolecular nanostructures. A study on Fmoc-dipeptides containing α-methyl-L-phenylalanine revealed that the number and location of methyl groups markedly influence both the morphology of the self-assembled structures and the ability to form a hydrogel. researchgate.net

The following table summarizes research findings on how the position of a methyl group on an Fmoc-dipeptide can affect its ability to form a hydrogel, demonstrating the significant influence of this modification.

CompoundMethyl Group PositionHydrogel Formation Ability (at 0.40 wt%)Resulting Morphology
Fmoc-FF NoneForms a stable gelFibrillar network
Fmoc-mFF α-carbon of the first phenylalanineForms a stable gelNot specified
Fmoc-FmF α-carbon of the second phenylalanineResults in a turbid solution (no gel)Not specified
Fmoc-mFmF α-carbon of both phenylalaninesResults in a turbid solution (no gel)Not specified
Data derived from studies on Fmoc-dipeptides comprising α-methyl-L-phenylalanine. researchgate.net

Role in Chemical Biology Tools and Probe Development

Incorporation into Probes for Mechanistic Studies of Protein-Protein Interactions

This compound serves as a critical component in the synthesis of chemical probes designed to investigate complex biological processes like protein-protein interactions (PPIs). chemimpex.comnih.gov The N-methyl group is more than just a steric modification; it acts as a unique biophysical and structural probe.

When incorporated into a peptide sequence that mimics a binding interface, the N-methylated phenylalanine residue can provide detailed insights into the dynamics and energetics of the PPI. In nuclear magnetic resonance (NMR) spectroscopy, the methyl group provides a distinct signal that can be used to monitor the local environment and conformational changes upon binding. nih.gov

Systematic "methyl-hopping," where the methyl group is moved to different positions on the phenylalanine ring, can be used to map the hydrophobic core of a protein or a PPI interface. nih.gov This approach breaks the rotational symmetry of the phenyl side chain, generating new and informative Nuclear Overhauser Effect (NOE) contacts in NMR experiments. nih.gov These additional contacts allow for a more precise determination of the orientation and rotational dynamics of the amino acid side chain within the protein complex, providing high-resolution data on the nature of the interaction. nih.gov Such probes are invaluable for validating PPIs as drug targets and for the rational design of small molecule inhibitors.

Probe Design StrategyInformation GainedApplication in PPI Studies
Site-Specific N-Methylation Reports on local backbone conformation and dynamics.Elucidates the required backbone geometry for specific protein recognition.
Methyl Group as NMR Probe Provides a unique spectroscopic handle to monitor binding events and conformational changes in real-time. nih.govDetermines binding kinetics and maps the interaction surface.
Photo-Cross-Linking Amino Acids Covalently traps interacting proteins upon photoactivation.Identifies direct binding partners within a complex cellular environment. nih.gov

Use in Peptide Microarrays and Combinatorial Libraries for Discovery Research

The strategic incorporation of this compound into peptide microarrays and combinatorial libraries represents a significant advancement in high-throughput screening and discovery research. This N-methylated amino acid derivative offers unique structural and functional properties that are leveraged to generate diverse collections of peptides for identifying novel bioactive molecules, mapping protein-protein interactions, and developing new therapeutic leads.

The N-methylation of the peptide backbone, facilitated by the use of building blocks like this compound, imparts several advantageous characteristics to the resulting peptides. nih.gov This modification enhances proteolytic stability, increases cell membrane permeability, and can modulate the conformational flexibility of the peptide. nih.gov These attributes are highly desirable in the development of peptide-based drugs and molecular probes.

Peptide microarrays are powerful tools for probing a wide range of biological interactions in a parallel and high-throughput manner. These arrays consist of a collection of distinct peptides synthesized in situ on a solid support, such as a glass slide. The synthesis is often carried out using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.gov The inclusion of this compound in the synthesis allows for the creation of peptide spots containing N-methylated residues at specific positions.

Combinatorial peptide libraries, on the other hand, are large collections of peptides where different amino acids are systematically varied at each position to create a vast diversity of sequences. americanpeptidesociety.org These libraries can be screened to identify peptides with high affinity and specificity for a particular biological target. americanpeptidesociety.org The "one-bead-one-compound" (OBOC) method is a common approach for generating and screening these libraries, where each bead in a resin support carries a unique peptide sequence. nih.gov

The integration of this compound into these libraries allows for the exploration of a broader chemical space. N-methylation can significantly influence the binding affinity and selectivity of a peptide for its target receptor. For instance, a study on the melanocortin-4 receptor (MC4R) utilized a positional scanning synthetic peptide combinatorial library to identify novel antagonists. While this particular study did not specify the use of this compound, it highlights the power of library screening in identifying potent peptide modulators of receptor function.

For example, in a hypothetical screening of a combinatorial library containing N-methyl-DL-phenylalanine against a therapeutic target, the results could be tabulated to identify structure-activity relationships (SAR).

Table 1: Hypothetical Screening Data of a Peptide Library Incorporating N-methyl-DL-phenylalanine

Peptide SequencePosition of N-Me-PheTarget Binding Affinity (nM)
Ac-Tyr-Gly-Gly-Phe -Leu-NH24 (Unmethylated)500
Ac-Tyr-Gly-Gly-(N-Me)Phe -Leu-NH24150
Ac-Tyr-(N-Me)Phe -Gly-Phe-Leu-NH22800
Ac-(N-Me)Phe -Gly-Gly-Phe-Leu-NH21>1000

This table is illustrative and does not represent actual experimental data.

In this hypothetical example, the introduction of an N-methyl group at the phenylalanine residue in position 4 significantly improves the binding affinity, suggesting a favorable interaction with the target. Conversely, methylation at other positions is detrimental to binding. This type of data, generated from screening comprehensive libraries, is invaluable for guiding the design of more potent and selective peptide-based therapeutics.

Similarly, peptide microarrays can be employed to map the binding epitopes of antibodies or to identify enzyme substrates. The inclusion of N-methylated residues can probe the importance of backbone conformation and hydrogen bonding in these interactions.

Table 2: Illustrative Data from a Peptide Microarray for Epitope Mapping

Peptide Sequence on ArrayAntibody Binding Signal (Arbitrary Units)
...-Ala-Phe -Val-His-...8500
...-Ala-(N-Me)Phe -Val-His-...1200
...-Gly-Phe -Leu-Arg-...9200
...-Gly-(N-Me)Phe -Leu-Arg-...8900

This table is illustrative and does not represent actual experimental data.

The data in this illustrative table could indicate that for the first epitope, the amide proton of phenylalanine is crucial for antibody recognition, as its replacement with a methyl group drastically reduces binding. In the second epitope, the N-methylation has a minimal effect, suggesting the interaction is primarily driven by the side chains.

Conformational and Structural Investigations of Fmoc N Methyl Dl Phenylalanine in Peptide Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides containing Fmoc-N-methyl-DL-phenylalanine. One-dimensional ¹H NMR provides initial information on the chemical environment of protons within the molecule. For the non-methylated analogue, Fmoc-L-phenylalanine, characteristic chemical shifts are observed which can be compared to those of its N-methylated counterpart to understand the electronic effects of the methyl group.

Two-dimensional NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for more detailed analysis. TOCSY experiments help in identifying the spin systems of individual amino acid residues, while NOESY provides information about through-space proximity of protons, which is crucial for determining the peptide's three-dimensional structure. The presence of the N-methyl group introduces a unique singlet in the ¹H NMR spectrum and can lead to distinct NOE cross-peaks between the N-methyl protons and nearby protons on the peptide backbone or side chains, providing valuable distance restraints for structural calculations. For instance, NOE signals between the N-methyl group and the alpha-proton of the same residue or adjacent residues can define local backbone geometry.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Fmoc-L-phenylalanine in CDCl₃. Data for the N-methylated analogue would show a characteristic N-methyl singlet, typically in the range of 2.5-3.5 ppm.
ProtonChemical Shift (ppm)
Fmoc-H (aromatic)7.20-7.80
Phenyl-H (aromatic)7.10-7.30
α-CH4.70
β-CH₂3.10-3.30
Fmoc-CH, CH₂4.20-4.50

Circular Dichroism (CD) spectroscopy is a vital technique for assessing the secondary structure of peptides. This method measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils.

Table 2: Characteristic Far-UV Circular Dichroism Signals for Common Peptide Secondary Structures.
Secondary StructurePositive Bands (nm)Negative Bands (nm)
α-Helix~192~208, ~222
β-Sheet~195-200~215-220
Random Coil~212~198

Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides, providing highly accurate molecular weight determination, which is essential for verifying the successful synthesis and purity of peptides containing this compound. High-resolution mass spectrometry can confirm the elemental composition of the peptide.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this method, the peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed. The mass difference between consecutive fragment ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The presence of this compound will result in a characteristic mass shift in the fragment ions, confirming its position within the peptide chain.

Solid-State Structural Determination

While solution-state techniques provide insights into the dynamic conformations of peptides, solid-state analysis offers a static, high-resolution picture of the molecular structure.

In the crystal lattice of Fmoc-L-phenylalanine, molecules are typically organized through a network of intermolecular interactions, including hydrogen bonds involving the carboxylic acid and amide groups, and π-π stacking of the fluorenyl and phenyl rings. For this compound, the presence of the N-methyl group would preclude the formation of a hydrogen bond at the amide nitrogen, leading to altered crystal packing. The study of peptide fragments containing this residue can reveal how N-methylation influences local conformation and intermolecular interactions in the solid state.

Table 3: Crystallographic Data for the Analogue Compound Fmoc-L-phenylalanine.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.63
b (Å)5.85
c (Å)18.34
β (°)101.3

Computational Chemistry and In Silico Modeling

Computational methods provide a powerful complement to experimental techniques, offering a means to explore the conformational landscape of peptides containing this compound in silico. Molecular dynamics (MD) simulations can predict the dynamic behavior of the peptide in different environments, such as in solution or in a lipid bilayer.

These simulations can reveal the preferred dihedral angles of the peptide backbone and the orientation of the N-methyl group and the phenylalanine side chain. By calculating the free energy landscape, it is possible to identify the most stable conformations of the peptide. Computational models can also be used to predict spectroscopic properties, such as NMR chemical shifts and CD spectra, which can then be compared with experimental data to validate the structural models. The insights gained from computational studies can aid in the rational design of N-methylated peptides with specific conformational properties and biological functions. nih.gov

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for accurately predicting the molecular geometries and electronic properties of amino acids and peptides. wiley.com DFT calculations are used to determine the optimized structures of molecules by finding the minimum energy arrangement of atoms. gelisim.edu.tr This approach is particularly valuable for exploring the complex conformational landscape of flexible molecules like phenylalanine. nih.gov

For phenylalanine and its derivatives, DFT studies can identify various low-energy conformers stabilized by intramolecular hydrogen bonds and other noncovalent interactions. nih.gov The calculations can provide precise data on bond lengths, bond angles, and dihedral angles that define the molecular structure. For instance, key dihedral angles such as φ (phi), ψ (psi), ω (omega), and χ (chi) dictate the backbone and side-chain orientations. nih.gov By comparing the relative energies of different conformers, researchers can predict the most stable structures under specific conditions. nih.gov

DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the calculation of electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net These computational insights are essential for understanding how this compound influences the electronic environment within a peptide.

Table 1: Illustrative DFT-Calculated Parameters for a Phenylalanine Derivative Conformer

Parameter Description Calculated Value
Total Energy The total electronic energy of the optimized geometry. -X Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -Y eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. -Z eV
Energy Gap (ΔE) The difference between LUMO and HOMO energies. (Y-Z) eV

Molecular Dynamics (MD) Simulations for Investigating Conformational Dynamics and Flexibility

While DFT provides static, optimized structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions in a simulated environment that can mimic physiological conditions. nih.gov

For peptides containing this compound, MD simulations can reveal how the N-methyl group restricts the conformational freedom of the peptide backbone. By tracking the trajectories of atoms over nanoseconds or longer, these simulations can map the accessible conformational space and identify preferential orientations of the phenylalanine side chain. nih.gov This is crucial for understanding how N-methylation affects the formation of secondary structures like β-turns and helices, which are often vital for biological function. nih.gov

MD simulations are also instrumental in studying the self-assembly of phenylalanine-containing peptides into larger nanostructures, such as nanotubes or hydrogels. nih.govnih.gov The simulations can elucidate the driving forces behind these assembly processes, including hydrophobic interactions and π-stacking of the aromatic rings. nih.gov

Table 2: Typical Parameters for an MD Simulation of a Peptide System

Parameter Description Example Value
Force Field A set of parameters describing the potential energy of the system. AMBER, CHARMM
Solvent Model The representation of the solvent (e.g., water). TIP3P, SPC/E
Simulation Time The total duration of the simulation. 100 ns
Time Step The interval between successive calculations of forces and positions. 2 fs
Temperature The simulated temperature of the system. 300 K

| Pressure | The simulated pressure of the system. | 1 atm |

Prediction of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Full Interaction Maps)

Understanding the non-covalent interactions that govern how molecules pack in the solid state or associate in solution is critical. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.govplos.org The Hirshfeld surface is a three-dimensional surface defined around a molecule that partitions the crystal space, allowing for the analysis of contacts between neighboring molecules.

By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

Table 3: Example Hirshfeld Surface Analysis Data for an Organic Molecule

Interaction Type Contribution to Hirshfeld Surface (%)
H···H 53.8%
C···H / H···C 21.7%
N···H / H···N 13.6%

Computational Studies on N-Methylation Induced Conformational Changes and Their Energetics

The introduction of a methyl group on the amide nitrogen of a peptide backbone induces several profound conformational changes. mdpi.com One of the most significant effects is the elimination of the amide proton, which removes the ability of that specific nitrogen to act as a hydrogen bond donor. This can disrupt secondary structures like β-sheets and α-helices that rely on N-H···O=C hydrogen bonds. mdpi.com

Energy calculations can quantify the stability of different conformers and the energy penalties associated with restricted rotations. These studies help explain how a single N-methylation can redirect the folding pathway of a peptide, leading to unique three-dimensional structures that are inaccessible to its non-methylated counterpart. nih.govrsc.org This conformational control is a key reason why N-methylated amino acids are used to design peptides with enhanced stability and specific receptor-binding profiles. mdpi.com

Table 4: Compounds Mentioned in the Article

Compound Name Abbreviation
This compound -
Phenylalanine Phe
N-(9-Fluorenylmethoxycarbonyl)phenylalanine Fmoc-Phe-OH

Impact of N Methylation on Peptide Stability and Biological Potency in Research Contexts

Elucidation of Enzymatic Degradation Resistance Mechanisms

A primary advantage of incorporating N-methylated amino acids like N-methyl-phenylalanine into peptide chains is the significant increase in their resistance to enzymatic degradation. peptide.compeptide.com Peptides in their natural form are often susceptible to rapid breakdown by proteolytic enzymes, which limits their therapeutic potential due to a short half-life in vivo. peptide.compeptide.com

The mechanism behind this enhanced stability is largely attributed to steric hindrance. The addition of a methyl group to the amide nitrogen of the peptide backbone physically obstructs the approach of proteases. nih.gov This N-methyl group can decrease the affinity of the peptide for the active site of these enzymes, thereby inhibiting cleavage. nih.gov Research has shown that N-methylation of an amide bond adjacent to a known cleavage site can confer even greater resistance to enzymatic breakdown than methylation directly at the cleavage site itself. nih.gov

Furthermore, proteases typically recognize and bind to specific L-amino acid sequences. The presence of an unnatural amino acid derivative, such as an N-methylated residue, disrupts this recognition, making the peptide a poor substrate for the enzyme. kennesaw.edu This modification effectively renders the peptide less susceptible to proteolysis, prolonging its circulation time and bioavailability. researchgate.netnih.gov

Analysis of Conformational Restraints and their Functional Consequences

N-methylation imposes significant conformational restraints on the peptide backbone, which can have profound effects on the peptide's structure and, consequently, its biological function. peptide.comnih.gov The substitution of the amide proton with a methyl group eliminates the possibility for that residue to act as a hydrogen bond donor. nih.govmdpi.com This prevents the formation of crucial intramolecular and intermolecular hydrogen bonds that stabilize secondary structures like α-helices and β-sheets. nih.govnih.gov

These conformational changes can directly impact biological activity. By locking a peptide into a specific, biologically active conformation, N-methylation can enhance its binding affinity and selectivity for its target receptor. peptide.comnih.gov Conversely, it can also be used to convert a receptor agonist into an antagonist by altering the conformation to one that binds the receptor but does not activate it. peptide.compeptide.com

Modulation of Hydrophobicity and its Implications for Biophysical Interactions

However, experimental observations sometimes deviate from this expectation. Studies using reverse-phase high-performance liquid chromatography (HPLC) have shown that N-methylation can lead to a decrease in retention time, which is typically interpreted as a decrease in hydrophobicity. nih.gov This phenomenon is not due to a change in the intrinsic hydrophobicity of the residue but rather to the profound conformational changes induced by N-methylation. nih.gov The altered three-dimensional structure of the peptide can mask hydrophobic regions or change the way the molecule as a whole interacts with the hydrophobic stationary phase of the HPLC column. nih.gov

Furthermore, while N-methylation removes a hydrogen bond donor, the resulting conformational rigidity can have unexpected effects on solubility. For instance, in the context of hydrophobic peptides prone to aggregation, such as amyloid-beta (Aβ) peptides, the introduction of N-methyl groups can inhibit hydrogen bonding between peptide chains, leading to improved water solubility. peptide.compeptide.com

Peptide AnalogModificationObserved HPLC Retention Time (rt)Inferred Experimental Hydrophobicity
C10:0-A2None (Control)17.8 minBaseline
C10:0-A2(8-NMePhe)N-methyl-Phenylalanine at position 815.3 minDecreased

Data adapted from a study on antimicrobial lipopeptides, illustrating the effect of N-methylation on experimental hydrophobicity. nih.gov The decrease in retention time for the N-methylated analog suggests a change in conformation that reduces its interaction with the hydrophobic HPLC column.

Role in Peptide Self-Assembly Processes and Strategies for Aggregation Inhibition (e.g., Amyloid Formation Research)

The phenylalanine residue, particularly in tandem as a diphenylalanine (Phe-Phe) motif, is a well-known driver of peptide self-assembly into ordered nanostructures like fibrils and nanotubes. mdpi.com This process is primarily mediated by π-π stacking interactions between the aromatic phenyl rings. mdpi.comnih.gov The use of an N-terminal Fmoc group, itself a bulky aromatic moiety, further enhances this tendency for self-assembly. upc.eduresearchgate.net

While N-methyl-phenylalanine can participate in these self-assembly processes, its most significant role in this context is as a tool for inhibiting unwanted aggregation, especially in the study of amyloid diseases like Alzheimer's. nih.govucalgary.ca Pathological protein aggregation, such as the formation of amyloid-beta fibrils, is characterized by the formation of extensive β-sheet structures stabilized by a network of hydrogen bonds. nih.gov

Introducing an N-methylated amino acid into a peptide sequence designed to mimic a segment of the amyloidogenic protein creates a "β-sheet breaker". nih.govnih.gov This modified peptide can still co-assemble with the native amyloid protein through side-chain interactions. However, once incorporated, the N-methylated residue is incapable of forming the necessary backbone hydrogen bond to propagate the β-sheet structure. nih.govnih.gov This effectively caps the growing fibril and halts further aggregation, thereby inhibiting the formation of toxic oligomers and fibrils. nih.govucalgary.ca N-methylated derivatives of the amyloid-beta peptide have been shown to prevent aggregation and reduce the toxicity associated with the native peptide. nih.gov

PropertyEffect of N-Methylation of PhenylalanineUnderlying Mechanism
Enzymatic StabilityIncreasedSteric hindrance at the amide bond; disruption of enzyme recognition sites. peptide.comnih.gov
Conformational FlexibilityDecreasedSteric constraints and elimination of a hydrogen bond donor site. peptide.compeptide.com
HydrophobicityComplex; can decrease experimentally while increasing intrinsically.Increased lipophilicity of the residue vs. major conformational changes altering overall polarity. nih.govmdpi.com
Amyloid AggregationInhibitedActs as a "β-sheet breaker" by preventing backbone hydrogen bond formation. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for Fmoc N Methyl Dl Phenylalanine in Chemical and Biomedical Sciences

Development of Novel and More Efficient Synthetic Methodologies for N-Methylated Residues

The synthesis of peptides containing N-methylated residues like N-methyl-DL-phenylalanine presents unique challenges, including steric hindrance that can lead to slow and inefficient coupling reactions. nih.govresearchgate.net Future research is intensely focused on overcoming these hurdles to make N-methylated peptides more accessible for research and development.

A significant area of development is the optimization of coupling reagents and reaction conditions. While traditional methods exist, newer strategies are being explored to improve yields and minimize racemization, a critical factor in producing pure, active compounds. researchgate.netnih.gov For instance, the use of microwave-assisted solid-phase peptide synthesis (SPPS) has shown promise in accelerating the difficult coupling steps associated with N-methylated amino acids. youtube.com Another promising frontier is the application of flow chemistry, which allows for precise control over reaction parameters and can lead to higher efficiency and purity in the synthesis of N-methylated dipeptides. d-nb.info

Furthermore, researchers are investigating novel on-resin methylation techniques. These methods, which involve methylating the amino acid after it has been incorporated into the growing peptide chain on a solid support, could streamline the synthesis process and broaden the scope of accessible N-methylated peptide sequences. researchgate.netresearchgate.net The development of more robust and versatile synthetic protocols is paramount, as it will enable the large-scale production required for extensive preclinical and clinical investigations. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for N-Methylated Peptides

Methodology Advantages Challenges Emerging Research Focus
Conventional SPPS Well-established, versatile Slow coupling, risk of racemization, steric hindrance Optimization of coupling reagents (e.g., HATU), development of novel additives
Microwave-Assisted SPPS Increased reaction speed, improved yields Potential for side reactions at elevated temperatures Fine-tuning temperature profiles for specific sequences
Flow Chemistry Precise reaction control, high efficiency, scalability Primarily demonstrated for shorter peptides Extension to longer and more complex peptide sequences

| On-Resin Methylation | Streamlined synthesis, avoids use of pre-methylated monomers | Potential for side-chain methylation, incomplete reactions | Development of more selective and efficient methylation reagents |

Advanced Applications in Research on Targeted Delivery Systems

The unique physicochemical properties imparted by N-methylation make Fmoc-N-methyl-DL-phenylalanine an attractive component for the design of advanced drug delivery systems. The Fmoc group itself, known for promoting self-assembly, combined with the increased lipophilicity from the N-methyl group, opens avenues for creating novel nanocarriers. peptide.comsemanticscholar.org

Future research will likely explore the use of peptides rich in N-methyl-DL-phenylalanine to form structures like hydrogels or nanoparticles for encapsulating and delivering therapeutic agents. nih.govresearchgate.net These self-assembling systems could offer controlled release profiles, protecting the encapsulated drug from degradation and delivering it to a specific target. semanticscholar.org The enhanced stability of N-methylated peptides against enzymatic degradation is a significant advantage, potentially prolonging the circulation time and efficacy of the delivery vehicle. mdpi.commerckmillipore.com

Moreover, peptides containing N-methyl-phenylalanine have been noted for their potential to cross the blood-brain barrier. peptide.com This property is of immense interest for developing delivery systems that can target diseases of the central nervous system, a notoriously difficult challenge in pharmacology. Emerging research will focus on designing and optimizing peptide sequences that leverage this capability for the targeted delivery of neurotherapeutics.

Exploitation in De Novo Design and Optimization of Functional Biomolecules

De novo peptide design—creating entirely new peptide structures with specific functions—is a rapidly advancing field. This compound is a valuable tool in this context because N-methylation imposes significant conformational constraints on the peptide backbone. researchgate.netresearchgate.net This reduction in flexibility can lock a peptide into a specific three-dimensional shape, which is often crucial for high-affinity binding to biological targets like receptors or enzymes. peptide.com

Future work will involve using computational modeling in conjunction with experimental synthesis to predict and create novel folded structures, known as foldamers, with precisely defined architectures. researchgate.netnih.gov By strategically placing N-methyl-DL-phenylalanine within a sequence, researchers can induce specific turns and folds, effectively sculpting the molecule to fit a target. This approach is critical for designing potent and selective enzyme inhibitors, receptor agonists, or antagonists. nih.goveurekaselect.com

The enhanced resistance to proteases (enzymes that break down peptides) conferred by N-methylation is another key benefit. nih.govacs.org This stability allows for the design of functional biomolecules that can persist longer in the body, a critical property for any potential therapeutic. The combination of conformational control and high stability makes N-methylated peptides ideal candidates for developing a new generation of robust and highly specific biomolecules.

Integration with High-Throughput Screening and Combinatorial Chemistry for Accelerated Discovery

The ability to rapidly synthesize and screen large numbers of compounds is a cornerstone of modern drug discovery. This compound is well-suited for integration into combinatorial chemistry workflows. researchgate.neteurekaselect.com By creating vast libraries of peptides where N-methyl-DL-phenylalanine is systematically substituted at various positions, researchers can quickly explore a wide chemical space. researchgate.net

Emerging research will focus on refining the automated synthesis of N-methylated peptide libraries, potentially using robotic systems and advanced SPPS techniques. researchgate.net These libraries can then be subjected to high-throughput screening assays to identify "hits"—peptides that exhibit a desired biological activity, such as binding to a cancer cell receptor or inhibiting a viral enzyme.

Furthermore, advancements in ribosomal synthesis strategies are beginning to allow for the incorporation of N-methylated amino acids into peptides produced in cell-free systems. nih.govacs.orgnih.gov Integrating these biosynthetic methods with selection techniques like mRNA display could enable the screening of exceptionally large and diverse libraries (up to 10¹⁴ unique molecules), dramatically accelerating the discovery of novel, functional N-methylated peptides for therapeutic or diagnostic purposes. acs.org

Exploration in Novel Therapeutic Modalities and Modulators in Pre-Clinical Research

The enhanced "drug-like" properties of N-methylated peptides position them as promising candidates for preclinical research across various diseases. The inclusion of N-methyl-DL-phenylalanine can transform a biologically active peptide with poor pharmacokinetic properties into a viable therapeutic lead. nih.govpeptide.com

Future preclinical studies will likely investigate N-methylated peptides in a range of applications. For example, in oncology, these peptides could be designed to target specific tumor markers or to mimic natural peptides that regulate cell growth. researchgate.net In metabolic diseases, they could serve as long-lasting analogs of hormones. The improved stability and cell permeability also make them attractive for developing novel antimicrobial agents that can overcome resistance mechanisms. mdpi.com

A particularly exciting avenue is the development of N-methylated peptidomimetics for neurological disorders. researchgate.net As mentioned, their potential to cross the blood-brain barrier could be exploited to create modulators for central nervous system targets implicated in conditions like Alzheimer's disease or chronic pain. researchgate.net The ability to fine-tune properties such as stability, receptor affinity, and bioavailability by incorporating residues like N-methyl-DL-phenylalanine provides a powerful platform for developing the next generation of peptide-based therapeutics. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-methyl-DL-phenylalanine
Phenylalanine

Q & A

Q. How is this compound utilized in isotopic labeling for NMR-based structural studies?

  • Methodology : Synthesize ¹⁵N/¹³C-labeled analogs via Strecker synthesis using isotopically enriched reagents. Incorporate into model peptides to assign backbone resonances and quantify dynamics via relaxation dispersion experiments .

Q. What synthetic innovations enable the use of this compound in macrocyclic drug discovery?

  • Methodology :
  • Ring-closing metathesis (RCM) : Introduce olefin handles at adjacent residues for cyclization.
  • SPPS-compatible linkers : Use safety-catch amide resins to release cyclic peptides post-synthesis. Validate cyclization efficiency via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.